![molecular formula C22H25N3O2 B2478181 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone CAS No. 2415630-69-0](/img/structure/B2478181.png)
2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is specifically designed to target the T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs.
作用機序
2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone selectively targets the T790M mutation, which is a secondary mutation that develops in approximately 50% of NSCLC patients who initially respond to first-generation EGFR TKIs. The T790M mutation prevents the binding of first-generation EGFR TKIs to the EGFR receptor and results in resistance to therapy. This compound irreversibly binds to the EGFR receptor, inhibiting its tyrosine kinase activity and leading to cell death in T790M-positive NSCLC cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable safety profile in clinical studies, with the most common adverse events being diarrhea, rash, and nausea. This compound has also been shown to have a higher selectivity for the T790M mutation than first-generation EGFR TKIs, resulting in fewer off-target effects. In terms of efficacy, this compound has demonstrated a high response rate in T790M-positive NSCLC patients, leading to its approval by the US Food and Drug Administration (FDA) in 2015.
実験室実験の利点と制限
2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has several advantages for lab experiments, including its high selectivity for the T790M mutation and its irreversible binding to the EGFR receptor. However, this compound also has limitations, such as the need for T790M-positive NSCLC cells for testing and the potential for resistance development to this compound over time.
将来の方向性
There are several future directions for the development of 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone and other third-generation EGFR TKIs. One direction is the investigation of combination therapies with this compound and other targeted therapies or immune checkpoint inhibitors to enhance its efficacy. Another direction is the development of biomarkers to predict response to this compound and other third-generation EGFR TKIs. Additionally, the development of next-generation EGFR TKIs that can target other resistance mechanisms, such as the C797S mutation, is an area of active research.
合成法
The synthesis of 2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with methoxyphenylacetic acid to form an amide intermediate. The amide intermediate is then reacted with 2-propan-2-ylbenzimidazole to form a key intermediate, which is further reacted with azetidine-1-carboxylic acid to form this compound. The final product is obtained through purification and crystallization.
科学的研究の応用
2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been extensively studied in preclinical and clinical studies for its efficacy and safety in the treatment of NSCLC. In a phase I study, this compound demonstrated a response rate of 51% in patients with T790M-positive advanced NSCLC. In a phase II study, this compound showed a response rate of 61% in patients with T790M-positive NSCLC who had progressed on prior EGFR TKI therapy. This compound has also been studied in combination with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy.
特性
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)22-23-19-9-4-5-10-20(19)25(22)17-13-24(14-17)21(26)12-16-7-6-8-18(11-16)27-3/h4-11,15,17H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTCUEDFDMREJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

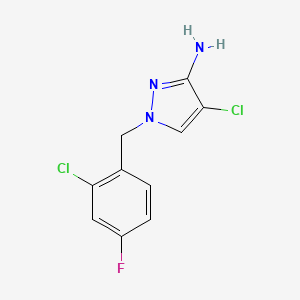

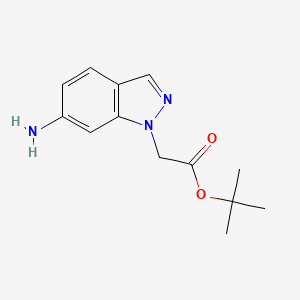
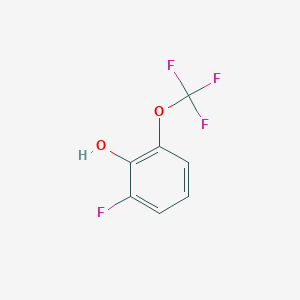
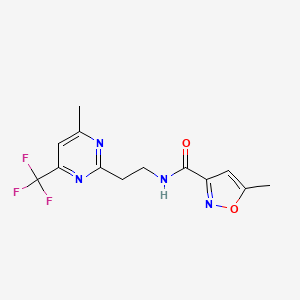

![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)but-2-ynamide](/img/structure/B2478107.png)
![N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2478109.png)
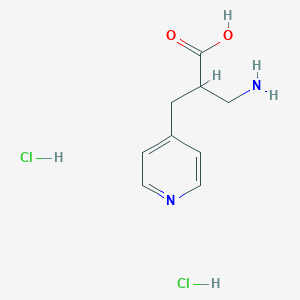
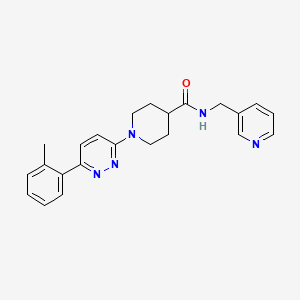
![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2478113.png)
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone](/img/structure/B2478114.png)
![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)
